molecular formula C14H24N4O7S B161954 Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester CAS No. 125974-21-2

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester

Cat. No. B161954
M. Wt: 392.43 g/mol
InChI Key: IOFRNMBKJQLKBY-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester, commonly known as GSH-Me, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. GSH-Me is a potent antioxidant and plays a crucial role in maintaining cellular redox balance.

Mechanism Of Action

GSH-Me exerts its antioxidant activity by scavenging reactive oxygen and nitrogen species and by regenerating other antioxidants such as vitamin C and vitamin E. GSH-Me also regulates the activity of several transcription factors, including NF-κB and Nrf2, which play a critical role in the cellular response to oxidative stress.

Biochemical And Physiological Effects

GSH-Me has been shown to improve mitochondrial function and energy metabolism in various tissues, including the brain and heart. It also modulates the activity of enzymes involved in the metabolism of drugs and xenobiotics. GSH-Me has been shown to protect against liver damage induced by acetaminophen and carbon tetrachloride.

Advantages And Limitations For Lab Experiments

GSH-Me is readily available and can be easily synthesized in the laboratory. It is stable under physiological conditions and can be stored for extended periods. However, GSH-Me is relatively expensive compared to other antioxidants such as vitamin C and vitamin E. Moreover, GSH-Me is sensitive to pH and temperature changes, which can affect its stability and activity.

Future Directions

There is a growing interest in the potential therapeutic applications of GSH-Me in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of GSH-Me and to optimize its pharmacological properties. Moreover, the development of novel GSH-Me analogs with improved stability and activity may lead to the discovery of new drugs for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, GSH-Me is a potent antioxidant with a broad range of biological activities. Its ability to regulate cellular redox balance and modulate the immune response makes it an attractive candidate for the treatment of various diseases. Further studies are needed to explore the full potential of GSH-Me and to develop new therapeutic strategies based on its pharmacological properties.

Synthesis Methods

GSH-Me is synthesized by the reaction of glutathione with methyl iodide in the presence of a base. The reaction proceeds through S-methylation of the thiol group of cysteine, followed by N-methylation of the amino group of glycine. The resulting product is purified by column chromatography to obtain pure GSH-Me.

Scientific Research Applications

GSH-Me has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to protect against oxidative stress-induced cell damage and apoptosis in various cell types, including neurons, cardiomyocytes, and hepatocytes. GSH-Me has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

properties

CAS RN

125974-21-2

Product Name

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester

Molecular Formula

C14H24N4O7S

Molecular Weight

392.43 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H24N4O7S/c1-3-16-14(24)26-7-9(12(21)17-6-11(20)25-2)18-10(19)5-4-8(15)13(22)23/h8-9H,3-7,15H2,1-2H3,(H,16,24)(H,17,21)(H,18,19)(H,22,23)/t8-,9-/m0/s1

InChI Key

IOFRNMBKJQLKBY-IUCAKERBSA-N

Isomeric SMILES

CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N

SMILES

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N

Canonical SMILES

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N

Other CAS RN

125974-21-2

sequence

XXG

synonyms

S-(N-ETHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER

Origin of Product

United States

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